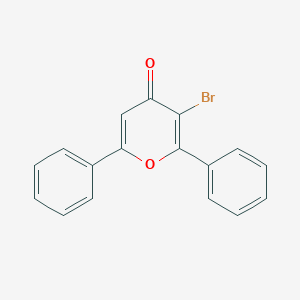

3-bromo-2,6-diphenyl-4H-pyran-4-one

Description

3-Bromo-2,6-diphenyl-4H-pyran-4-one is a halogenated pyranone derivative characterized by a bromine atom at position 3 and phenyl groups at positions 2 and 6 of the pyranone ring. This compound serves as a versatile precursor in organic synthesis, particularly for constructing macrocyclic architectures like podands and crown ethers via nucleophilic substitution reactions at the C3 bromine site . Its synthesis often involves bromination of precursor pyranones or acetophenone derivatives under controlled conditions, as seen in analogous methodologies . The electron-withdrawing bromine substituent enhances reactivity toward nucleophiles, while the phenyl groups contribute steric bulk and stability through conjugation.

Properties

IUPAC Name |

3-bromo-2,6-diphenylpyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrO2/c18-16-14(19)11-15(12-7-3-1-4-8-12)20-17(16)13-9-5-2-6-10-13/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTAARGHHFFWBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C(=C(O2)C3=CC=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

3-Acetyl-2-methyl-6-phenyl-4H-pyran-4-one

Structural Differences :

- Substituents : Acetyl (C3), methyl (C2), and phenyl (C6) groups.

- Applications : Primarily used as an intermediate in organic synthesis, such as in the preparation of heterocyclic compounds.

Key Contrast: Unlike the brominated analog, this compound lacks a halogen leaving group, limiting its utility in forming covalent bonds via substitution. However, the acetyl group enables diverse functionalization pathways, such as Knoevenagel condensations .

3,5-Bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one

Structural Differences :

- Substituents : Bromomethyl groups at C3 and C5, phenyl groups at C2 and C5.

- Reactivity : The bromomethyl moieties allow dual substitution, facilitating the synthesis of podands and crown ethers.

Key Contrast: The bis(bromomethyl) derivative enables two-point functionalization, whereas the mono-bromo compound is restricted to single-site modifications. Substitution reactions with this compound are highly sensitive to base choice; replacing Et3N with NaOH improved yields in crown ether synthesis .

3-Bromo-2,6-diiodo-5-methoxypyridine

Structural Differences :

- Core Structure: Pyridine ring (nitrogen-containing) vs. pyranone (oxygen-containing).

- Substituents : Bromine (C3), iodine (C2, C6), and methoxy (C5) groups.

Key Contrast: The pyridine core’s electronic environment differs significantly due to nitrogen’s electronegativity. In contrast, the pyranone’s ketone oxygen stabilizes resonance structures, influencing its reactivity .

Data Table: Comparative Analysis of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.